molecular formula C7H15NO B2560691 2,6-Dimethyloxan-4-amine CAS No. 496794-81-1

2,6-Dimethyloxan-4-amine

Cat. No.: B2560691
CAS No.: 496794-81-1
M. Wt: 129.203
InChI Key: KFHJTIAGNFALSH-UHFFFAOYSA-N
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Description

2,6-Dimethyloxan-4-amine is a chemical compound featuring a tetrahydropyran ring core structure substituted with methyl groups at the 2 and 6 positions and an amine functional group at the 4 position. This structure makes it a valuable and versatile intermediate in organic synthesis and medicinal chemistry research. The amine group serves as a key handle for further chemical modifications, allowing researchers to create a diverse array of more complex molecules. Its application as a synthetic building block is demonstrated in its use for creating derivatives such as N-Cyclopentyl-2,6-dimethyloxan-4-amine , N-(4-Methoxybutyl)-2,6-dimethyloxan-4-amine , and other compounds featuring extended alkyl or functionalized chains . These structural characteristics suggest potential for its inclusion in the design of compound libraries for drug discovery efforts, particularly in the development of pharmacologically active molecules. The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. Strictly not for human or veterinary use.

Properties

IUPAC Name

2,6-dimethyloxan-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-5-3-7(8)4-6(2)9-5/h5-7H,3-4,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFHJTIAGNFALSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(O1)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

496794-81-1
Record name 2,6-dimethyloxan-4-amine
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Chemical Reactions Analysis

2,6-Dimethyloxan-4-amine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2,6-Dimethyloxan-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Dimethyloxan-4-amine involves its interaction with specific molecular targets and pathways. As an amine, it can act as a nucleophile, participating in various biochemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine (CAS 1544411-93-9)

  • Molecular Formula: C${11}$H${23}$NO$_2$
  • Molecular Weight : 201.31 g/mol
  • Key Features :
    • Additional methoxypropan-2-yl substituent on the amine group.
    • Increased lipophilicity compared to the parent 2,6-Dimethyloxan-4-amine due to the ether and branched alkyl chain.

N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine

  • Molecular Formula: C${13}$H${19}$NO$_3$ (inferred from )
  • Key Features :
    • Replaces the oxane ring with a 1,3-dioxane ring, introducing two oxygen atoms.
    • Contains a 4-methoxyphenyl substituent on the amine.
  • Applications: Dioxane derivatives are noted for roles in pharmaceuticals, including cytotoxic and antimuscarinic agents . This compound’s aromatic substituent may enhance binding to biological targets.

2,6-Dimethyl-4-quinolinamine

  • Molecular Formula : C${11}$H${12}$N$_2$ (inferred from )
  • Key Features: Quinoline core (a bicyclic aromatic system) instead of oxane. Higher aromaticity and planarity compared to saturated oxane/dioxane analogs.
  • Hazards : Exhibits acute toxicity, skin/eye irritation, and respiratory risks, necessitating stringent safety protocols during handling .

Data Table: Comparative Analysis

Compound Core Structure Substituents Molecular Weight (g/mol) Key Applications/Risks
This compound Oxane (tetrahydropyran) 2,6-dimethyl; 4-amine ~157.23 (estimated) Intermediate, potential drug candidate
N-(1-Methoxypropan-2-yl)-2,6-dimethyloxan-4-amine Oxane 2,6-dimethyl; 4-amine with methoxypropan-2-yl 201.31 Synthetic intermediate
N-(4-Methoxyphenyl)-2,6-dimethyl-1,3-dioxan-4-amine 1,3-Dioxane 2,6-dimethyl; 4-amine with 4-methoxyphenyl ~261.30 (estimated) Pharmaceutical applications
2,6-Dimethyl-4-quinolinamine Quinoline 2,6-dimethyl; 4-amine ~172.23 (estimated) High toxicity; limited therapeutic use

Research Findings and Key Insights

  • Structural Impact on Bioactivity: The 1,3-dioxane derivative () demonstrates broader pharmaceutical utility compared to oxane analogs, likely due to enhanced polarity and hydrogen-bonding capacity from the dioxane oxygen atoms . The quinolinamine’s aromatic structure () correlates with higher toxicity, possibly due to intercalation with biomolecules or metabolic activation .
  • Synthetic Flexibility :

    • Substituents on the amine group (e.g., methoxypropan-2-yl in ) can modulate physicochemical properties like solubility and logP, critical for drug design .
  • Safety Profiles: Oxane/dioxane derivatives exhibit lower acute toxicity compared to aromatic amines like 2,6-dimethyl-4-quinolinamine, making them preferable in drug development .

Biological Activity

2,6-Dimethyloxan-4-amine is an organic compound notable for its potential biological activities, particularly in medicinal chemistry and synthetic applications. This article explores its biological activity, including its mechanisms of action, interactions with biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by an oxane ring structure, which contributes to its reactivity and potential biological interactions. Its molecular formula is C8_{8}H17_{17}N, with a molecular weight of approximately 129.2 g/mol. The presence of the amine functional group enhances its ability to participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The compound can engage in:

  • Hydrogen Bonding : The amino group forms hydrogen bonds with biological macromolecules, influencing enzyme activity and receptor binding.
  • Electrophilic Addition : The oxane ring can undergo electrophilic addition reactions, which are crucial for modulating biological functions.

These interactions suggest that this compound may have applications in drug design, particularly as a scaffold for developing new therapeutic agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds structurally related to this compound. For instance:

CompoundTarget OrganismActivity
This compound derivativesStaphylococcus aureus, Mycobacterium tuberculosisModerate to high antibacterial activity observed
N-(Furan-2-ylmethyl)-2,6-dimethyloxan-4-amineEnterococcus faecalis, vancomycin-resistant strainsSignificant binding affinity noted

These findings indicate that modifications to the base structure can enhance antimicrobial efficacy against resistant strains.

Cytotoxicity Studies

Cytotoxicity assessments reveal varying effects depending on the specific derivatives tested:

CompoundCell Line TestedCytotoxicity Level
This compound hydrochloridePrimary mammalian cell linesLow cytotoxicity observed
Related compounds (e.g., cinnamic anilides)Cancer cell linesSome derivatives showed submicromolar activity with acceptable cytotoxic profiles

These results suggest a promising therapeutic window for further exploration of this compound class.

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives of this compound to evaluate their antimicrobial properties. The research indicated that certain modifications led to enhanced activity against drug-resistant bacterial strains while maintaining low toxicity levels in mammalian cells .
  • Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of related compounds. It was found that the introduction of halogen substituents significantly increased antibacterial activity. For example, derivatives with fluorine or chlorine showed improved efficacy against Mycobacterium smegmatis compared to their unsubstituted counterparts .

Q & A

Q. How do hydrogen bonding patterns influence the stability of this compound co-crystals?

  • Methodological Answer :
  • Co-crystal Screening : Mix with carboxylic acids (e.g., succinic acid) and analyze via PXRD to identify new phases.
  • Thermogravimetric Analysis (TGA) : Measure decomposition temperatures to correlate hydrogen bond strength with thermal stability .

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